N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride
Description
Properties
IUPAC Name |
N,2-dimethyl-3H-benzimidazol-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-6-11-8-4-3-7(10-2)5-9(8)12-6;;/h3-5,10H,1-2H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHFAVXRAIOKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzimidazole Core
The benzimidazole nucleus is typically synthesized by condensation reactions involving o-phenylenediamine derivatives and appropriate carbonyl-containing compounds (e.g., carboxylic acids, aldehydes, or esters). This step is crucial for establishing the heterocyclic framework.
- Reaction Conditions: Acidic or neutral conditions are commonly employed, often using reflux in solvents such as ethanol or acetic acid.
- Mechanism: The amino groups of o-phenylenediamine react with the carbonyl compound to form an imine intermediate, which cyclizes to yield the benzimidazole ring.
This methodology is consistent with general benzimidazole synthesis reported in literature for related compounds.
Introduction of the 5-Amino Group
The 5-amine substituent on the benzimidazole ring is introduced either by:
- Starting with a 5-nitro-o-phenylenediamine derivative followed by reduction of the nitro group to an amine after ring closure.
- Direct amination if a suitable precursor is available.
Reduction of nitro groups to amines is often performed using catalytic hydrogenation or chemical reductants such as sodium dithionite or iron powder under acidic conditions.
Formation of the Dihydrochloride Salt
The final step involves converting the free base of N,2-dimethyl-1H-1,3-benzodiazol-5-amine into its dihydrochloride salt to improve solubility and stability:
- Procedure: Treatment of the free base with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ethereal solution) leads to protonation of the amine groups and formation of the dihydrochloride salt.
- Outcome: The salt form is often isolated as a crystalline solid with enhanced handling properties for pharmaceutical applications.
Preparation of Stock Solutions and Formulations
For research and in vivo applications, the compound is often prepared as stock solutions:
| Stock Solution Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
|---|---|---|---|
| 1 mM | 4.2713 mL | 21.3566 mL | 42.7131 mL |
| 5 mM | 0.8543 mL | 4.2713 mL | 8.5426 mL |
| 10 mM | 0.4271 mL | 2.1357 mL | 4.2713 mL |
- Solvents: DMSO is used to prepare a master stock solution, which can be diluted with co-solvents such as PEG300, Tween 80, corn oil, or water to achieve clear in vivo formulations.
- Preparation Notes: Each solvent addition requires ensuring the solution remains clear before proceeding to the next solvent addition. Physical aids like vortexing, ultrasound, or heating may be employed to facilitate dissolution.
Summary Table of Preparation Steps
| Step | Description | Typical Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Benzimidazole core formation | o-Phenylenediamine + carboxylic acid/aldehyde, acidic reflux | Cyclization to form heterocycle |
| 2 | N- and C-2 methylation | Methyl iodide, base (K2CO3), methyl-substituted carbonyls | Regioselective alkylation |
| 3 | Introduction/reduction of 5-amino group | Nitro precursor reduction (e.g., Na2S2O4, catalytic H2) | Conversion of nitro to amine |
| 4 | Dihydrochloride salt formation | HCl treatment in ethanol or ether | Enhances solubility and stability |
| 5 | Stock solution and in vivo formulation prep | DMSO, PEG300, Tween 80, corn oil, water | Ensures clear, stable solutions |
Research Findings and Optimization Notes
- The synthetic route involving one-pot nitro reduction and cyclization has been reported but may suffer from low yields, necessitating optimization strategies such as improved reagent stoichiometry or reaction conditions.
- Methylation steps require careful control to prevent over-alkylation or side reactions.
- Salt formation is a straightforward acid-base reaction but critical for pharmaceutical formulation.
- The solubility profile in various solvents has been quantified to aid in formulation development for biological assays.
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, electrophiles; reactions often require a catalyst such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in halogenated or alkylated products .
Scientific Research Applications
Chemical Characteristics
Molecular Formula : C9H11N3
Molecular Weight : 161.20 g/mol
IUPAC Name : N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride
SMILES Notation : CC1=NC2=C(N1)C=C(C=C2)NC
Medicinal Chemistry
This compound has shown potential as a lead compound in drug development due to its structural similarity to other bioactive benzodiazole derivatives.
- Anticancer Activity : Research indicates that compounds within the benzodiazole family exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on similar derivatives have reported IC50 values in the low micromolar range against breast cancer cells, suggesting that this compound may induce apoptosis and inhibit cell proliferation .
- Antimicrobial Properties : Preliminary studies have evaluated the antimicrobial efficacy of benzodiazole derivatives against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) of this compound were comparable to standard antibiotics .
Neuroprotective Effects
In vitro studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. The neuroprotective effects are attributed to the modulation of antioxidant enzyme activity and reduction of apoptosis in neuronal cell cultures .
Synthetic Methodologies
The compound is also used as an intermediate in the synthesis of various other benzodiazole derivatives. Recent advancements have highlighted its utility in developing novel synthetic pathways for creating complex organic molecules .
| Property | Description |
|---|---|
| Anticancer Activity | Induces apoptosis; effective against breast cancer cell lines |
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Neuroprotective Effects | Modulates antioxidant enzyme activity; reduces oxidative stress damage |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In another study assessing the antimicrobial properties of various benzodiazole derivatives, this compound was found to have MIC values comparable to commonly used antibiotics like penicillin and ampicillin against Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzodiazole Derivatives
Key Insights:
Electronic Effects :
- The fluorophenyl group in 2-(3-fluorophenyl)-1H-benzodiazol-5-amine dihydrochloride enhances electron-withdrawing capacity, promoting nucleophilic reactions . In contrast, the methyl groups in the target compound likely donate electrons, altering reactivity in synthetic pathways.
- Pyridinyl substituents (e.g., in 2-(pyridin-2-yl)-derivative) introduce coordination sites for metals, enabling catalytic or chelating applications .
Solubility and Aggregation :
- The planar benzodiazole core facilitates π-π stacking, but substituents modulate solubility. For example, the butyl chain in 2-butyl-1H-benzodiazol-5-amine dihydrochloride increases lipophilicity, reducing aqueous solubility compared to the dihydrochloride salts .
The target compound’s dimethylamine groups may offer steric hindrance, influencing binding specificity in drug design.
Biological Activity
N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a benzodiazole ring system with two methyl groups at the nitrogen and carbon positions. This structural configuration is crucial for its interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₁₁Cl₂N₃ |
| Molar Mass | 220.11 g/mol |
| Solubility | Soluble in water and organic solvents |
| Appearance | White crystalline powder |
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. It has been shown to modulate various signaling pathways, which can lead to different biological effects:
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on key enzymes involved in lipid signaling pathways, particularly phosphoinositide 3-kinase gamma (PI3Kγ) .
- Protein-Ligand Binding : It interacts with proteins through hydrogen bonding and hydrophobic interactions, influencing cellular processes such as proliferation and apoptosis .
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests reveal that it exhibits cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.4 ± 2.1 |
| MCF7 | 12.3 ± 1.8 |
| A549 | 9.8 ± 1.5 |
These results indicate that this compound may induce apoptosis in cancer cells through the modulation of apoptotic pathways .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. It shows activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate significant antibacterial effects:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest its potential use as an antimicrobial agent in therapeutic applications .
Study on PI3Kγ Inhibition
A detailed study assessed the compound's ability to inhibit PI3Kγ, a critical enzyme in cancer progression and inflammation. The results indicated that this compound had an IC50 value of 0.24 µM in THP-1 cells, demonstrating its potency as a selective inhibitor .
Evaluation of Anticancer Activity
In vivo studies using xenograft models showed that treatment with the compound resulted in a significant reduction in tumor volume compared to controls. The observed tumor growth inhibition was approximately 70% at a dose of 10 mg/kg/day .
Q & A
Basic: What are the recommended synthetic routes for N,2-dimethyl-1H-1,3-benzodiazol-5-amine dihydrochloride, and how can purity be optimized?
Methodological Answer:
The synthesis of benzodiazole derivatives typically involves cyclization reactions using substituted aniline precursors. For example, analogous compounds like 2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride (CAS 1172291-64-3) are synthesized via nucleophilic substitution or condensation reactions under acidic conditions . To optimize purity:
- Use high-purity starting materials (e.g., methyl-substituted anilines) to minimize side products.
- Employ recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the dihydrochloride salt .
- Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.
Basic: What analytical techniques are critical for confirming the identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Assign peaks for aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–3.5 ppm) in H NMR. Compare with reference spectra of structurally similar benzodiazoles .
- High-Performance Liquid Chromatography (HPLC): Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (>98%) .
- Mass Spectrometry (MS): Confirm the molecular ion [M+H] at m/z corresponding to CHClN (exact mass calculated via high-resolution MS).
Advanced: How can researchers resolve discrepancies in crystallographic data during structural refinement?
Methodological Answer:
- Software Tools: Use SHELXL for refinement, leveraging its robust handling of hydrogen bonding and disorder modeling. Adjust parameters like ADPs (Atomic Displacement Parameters) and restraints for methyl groups .
- Validation: Cross-check with PLATON or CCDC Mercury to identify missed symmetry elements or twinning. For example, SHELXD can resolve space group ambiguities in small-molecule structures .
- Data Contradictions: If thermal motion artifacts arise, collect low-temperature (e.g., 100 K) diffraction data to improve resolution .
Advanced: What strategies mitigate cytotoxicity discrepancies in in vitro vs. in vivo assays for benzodiazole derivatives?
Methodological Answer:
- In Vitro Controls: Use fibroblasts or primary cell lines to assess cytotoxicity at varying concentrations (e.g., 1–100 µM). Include positive controls (e.g., octenidine dihydrochloride, a known antimicrobial with validated cytotoxicity profiles) .
- In Vivo Validation: For compounds showing in vitro toxicity but no in vivo effects (e.g., octenidine), evaluate tissue-specific tolerability in animal models, focusing on exposure duration and metabolic clearance .
- Mechanistic Studies: Perform transcriptomic analysis (RNA-seq) to identify off-target pathways, such as oxidative stress markers (e.g., NRF2 activation).
Advanced: How can synthetic byproducts or impurities be characterized and quantified?
Methodological Answer:
- Impurity Profiling: Use LC-MS/MS with internal standards (e.g., deuterated or C-labeled analogs) to detect trace impurities (<0.1%). For example, semicarbazide hydrochloride derivatives can be quantified using SEM-CN as an internal standard .
- Structural Elucidation: Isolate impurities via preparative HPLC and characterize via H/C NMR and high-resolution MS. Reference databases like the European Pharmacopoeia (e.g., Impurity C guidelines) for regulatory compliance .
Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses against targets like LSD1 (lysine-specific demethylase 1), referencing known inhibitors (e.g., bomedemstat dihydrochloride’s interaction with the FAD-binding domain) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Analyze RMSD (root-mean-square deviation) and hydrogen-bond occupancy.
- QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors.
Advanced: How should researchers optimize solubility and stability for in vivo pharmacokinetic studies?
Methodological Answer:
- Solubility Enhancement: Prepare formulations using cyclodextrins (e.g., HP-β-CD) or lipid-based nanoparticles. For dihydrochloride salts, adjust pH to 4–5 to prevent precipitation .
- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Protect from light if the compound contains UV-sensitive groups (e.g., benzodiazole rings) .
- Plasma Stability: Incubate the compound in rodent plasma at 37°C for 24 hours, quantifying degradation via LC-MS/MS .
Advanced: What experimental designs address contradictory results in antimicrobial efficacy studies?
Methodological Answer:
- Strain Selection: Test against gram-positive (e.g., S. aureus) and gram-negative (e.g., P. aeruginosa) pathogens, using standardized MIC (minimum inhibitory concentration) protocols .
- Biofilm Assays: Compare planktonic vs. biofilm-embedded bacteria, as seen in octenidine dihydrochloride studies, using crystal violet staining or confocal microscopy .
- Resistance Monitoring: Serial passage the compound at sub-MIC concentrations for 30 days to assess resistance development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
